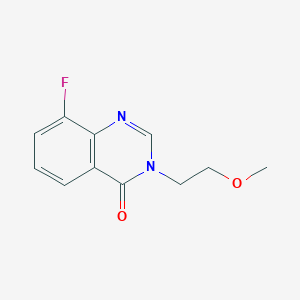![molecular formula C18H9ClF3N3O5S B5961391 5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5961391.png)
5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a nitro group, and a thioxodihydropyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps, including nitration, halogenation, and condensation reactions. The final step involves the condensation of the intermediate with a thioxodihydropyrimidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
化学反应分析
Types of Reactions
5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, nucleophiles such as amines or thiols for substitution, and acids or bases for condensation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can lead to various substituted derivatives.
科学研究应用
5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
相似化合物的比较
Similar Compounds
Acifluorfen: A similar compound with a trifluoromethyl group and a nitro group, used as a herbicide.
Benzoic acid derivatives: Compounds with similar structural features, used in various chemical and industrial applications.
Uniqueness
5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H
属性
IUPAC Name |
5-[[3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF3N3O5S/c19-11-6-8(5-10-15(26)23-17(31)24-16(10)27)1-3-13(11)30-14-4-2-9(18(20,21)22)7-12(14)25(28)29/h1-7H,(H2,23,24,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGKLCLXEJAIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=S)NC2=O)Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
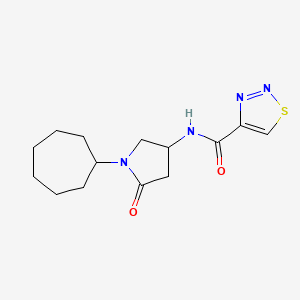
![6-methyl-3-[(2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5961320.png)
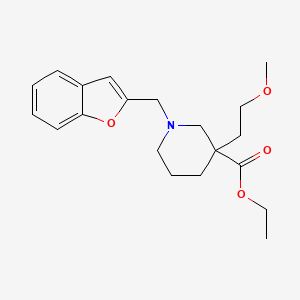
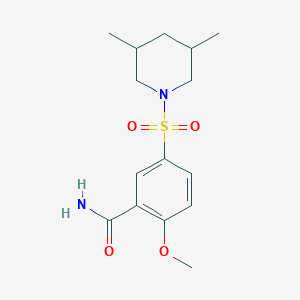

![1-[[2-(Cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-(methoxymethyl)piperidine](/img/structure/B5961360.png)
![N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5961370.png)
![dimethyl 5-[(5-bromo-1-naphthoyl)amino]isophthalate](/img/structure/B5961383.png)
![N-(4-acetylphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]butanamide](/img/structure/B5961394.png)
![1'-isopropyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5961397.png)
![N-{[2-(1-azocanylcarbonyl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-1-(3-pyridinyl)-2-propanamine](/img/structure/B5961405.png)
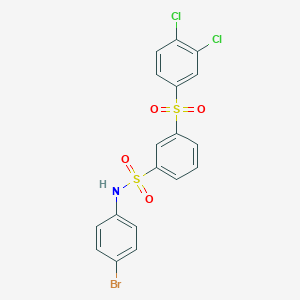
![tetrahydro-2-furanylmethyl 5-methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5961420.png)
